Hexestrol

Catalog No.
S529913
CAS No.
84-16-2
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexestrol

CAS Number

84-16-2

Product Name

Hexestrol

IUPAC Name

4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+

InChI Key

PBBGSZCBWVPOOL-HDICACEKSA-N

SMILES

Array

solubility

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS

Synonyms

Dihydrodiethylstilbestrol, Hexestrol, Hexestrol, (R*,R*)-(+-)-Isomer, Hexestrol, (R*,S*)-Isomer, Hexestrol, (R-(R*,R*))-Isomer, Hexestrol, (S-(R*,R*))-Isomer

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

The exact mass of the compound Hexestrol is 270.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in ether; sol in acetone, alcohol, methanol, dilute soln of alkali hydroxides, vegetable oils upon slight warming; slightly sol in benzene, chloroform; practically insol in water, dil mineral acids. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9894. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hexestrol (CAS 84-16-2) is a synthetic, non-steroidal stilbestrol derivative characterized by a fully saturated central ethane core, distinguishing it from olefinic analogs like diethylstilbestrol (DES) and dienestrol. In modern procurement contexts, it is primarily sourced as an analytical reference standard for food safety testing, environmental monitoring of endocrine-disrupting chemicals (EDCs), and as a positive control in estrogen receptor (ER) binding assays. Its distinct mass-to-charge transitions, specific retention times, and lack of cis-trans isomerization make it a required discrete reagent for validating multi-residue LC-MS/MS panels and maintaining quality control in trace-level chromatographic workflows[1].

Substituting Hexestrol with its closest structural analogs, such as diethylstilbestrol (DES) or dienestrol, compromises both analytical quantification and biochemical assay calibration. In mass spectrometry workflows, Hexestrol yields specific precursor and product ions (e.g., m/z 269.4 to 134) that cannot be tracked using DES standards, leading to quantification gaps in multi-residue screening[1]. Furthermore, the presence of a double bond in DES makes it susceptible to cis-trans isomerization in solution, which can cause peak splitting and variable recovery rates during storage. In contrast, Hexestrol's saturated aliphatic core provides distinct solution stability, while its specific stereochemistry yields tighter binding affinities to the estrogen receptor ligand-binding domain (ER-LBD), meaning substitution directly alters the sensitivity baselines of in vitro endocrine disruption assays [2].

Estrogen Receptor Ligand-Binding Domain (ER-LBD) Affinity

In competitive fluorescence polarization (FP) assays utilizing recombinant ER-LBD, Hexestrol demonstrates a stronger binding affinity than major stilbene derivatives. Quantitative analysis reveals that Hexestrol achieves an IC50 of 9.27 nM, outperforming both dienestrol (12.94 nM) and diethylstilbestrol (22.38 nM)[1]. This receptor engagement is driven by the specific hydrogen bonding and hydrophobic contacts facilitated by its saturated core.

Evidence DimensionHalf-maximal inhibitory concentration (IC50) for ER-LBD binding
Target Compound DataHexestrol: 9.27 nM
Comparator Or BaselineDiethylstilbestrol: 22.38 nM; Dienestrol: 12.94 nM
Quantified DifferenceHexestrol exhibits a 2.4-fold stronger binding affinity than DES.
ConditionsIn vitro fluorescence polarization (FP) assay using recombinant estrogen receptor alpha ligand-binding domain.

Procuring Hexestrol as a positive control or competitive tracer provides a tighter binding baseline, maximizing assay sensitivity in endocrine disruptor screening protocols.

Lower Limit of Quantification (LLOQ) in LC-MS/MS Workflows

When validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for trace environmental or food safety analysis, Hexestrol provides lower quantification limits compared to DES. In a standardized negative-ion mode triple quadrupole workflow, Hexestrol achieved a Lower Limit of Quantification (LLOQ) of 5.0 ppt and an Instrument Detection Limit (IDL) of 1.74 ppt, whereas DES was limited to an LLOQ of 10.0 ppt and an IDL of 2.02 ppt [1].

Evidence DimensionLower Limit of Quantification (LLOQ) in milk matrix
Target Compound DataHexestrol: 5.0 ppt
Comparator Or BaselineDiethylstilbestrol: 10.0 ppt
Quantified DifferenceHexestrol achieves a 2-fold lower quantification limit compared to DES.
ConditionsUHPLC coupled with Agilent 6495 Triple Quadrupole Mass Spectrometer in negative ion mode.

For laboratories required to meet strict regulatory thresholds, Hexestrol is the necessary standard to validate high-sensitivity analytical methods down to the 5.0 ppt level.

Solution Stability and Absence of Isomerization

A critical handling advantage of Hexestrol over its olefinic analogs is its structural stability in solution. Diethylstilbestrol (DES) contains a central double bond that is prone to cis-trans isomerization, where the cis-isomer tends to revert to the trans-form, potentially causing peak splitting and variable recovery during long-term storage [1]. Because Hexestrol is the fully hydrogenated (dihydrodiethylstilbestrol) analog, it lacks this double bond, eliminating the risk of cis-trans isomerization and ensuring consistent chromatographic behavior over time.

Evidence DimensionStereochemical stability in solution
Target Compound DataHexestrol: Stable saturated core; no cis-trans isomerization.
Comparator Or BaselineDiethylstilbestrol: Olefinic core; cis-isomer reverts to trans-form.
Quantified DifferenceElimination of isomeric conversion artifacts in reference standard solutions.
ConditionsStandard solution preparation and long-term storage for chromatographic analysis.

Procuring Hexestrol ensures reliable calibration curves without the degradation or peak-splitting artifacts common to olefinic stilbenes during standard storage.

Multi-Residue LC-MS/MS Method Validation

Directly following from its distinct mass transitions and 5.0 ppt LLOQ, Hexestrol is a required discrete reference standard for validating quantitative multi-residue estrogen panels in food safety and environmental water monitoring [1].

High-Sensitivity Endocrine Disruption Assays

Leveraging its low IC50 (9.27 nM) for the ER-LBD, Hexestrol serves as a highly sensitive positive control and competitive binding tracer for in vitro fluorescence polarization assays and biosensor development targeting estrogenic activity [2].

Long-Term Calibration Standard Formulation

Because it is immune to the cis-trans isomerization that affects diethylstilbestrol, Hexestrol is the preferred stilbene analog for formulating stable analytical stock solutions used in routine commercial testing laboratories [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC
WHITE CRYSTALLINE POWDER

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.161979940 Da

Monoisotopic Mass

270.161979940 Da

Heavy Atom Count

20

Odor

ODORLESS

Appearance

Solid powder

Melting Point

185-188 °C
CRYSTALS; MP: 137-139 °C /DIACETATE/
CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10BI795R7D

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antineoplastic Agents, Hormonal; Estrogens, Non-Steroidal
A SYNTHETIC ESTROGEN.
OSTEOPOROSIS...SENILE OSTEOPOROSIS.../&/...POSTMENOPAUSAL OSTEOPOROSIS. ... DEMONSTRATED THAT, AFTER SEVERAL MO OF ESTROGEN REPLACEMENT IN POSTMENOPAUSAL PT, CALCIUM BALANCE BECOMES POSITIVE & PLASMA ALKALINE PHOSPHATASE ACTIVITY & BONE RESORPTION DECR TO NORMAL. /ESTROGENS/
HIRSUTISM. .../IF/ MILD ANDROGENIC INFLUENCE OF OVARIAN...IS SUSPECTED. ... SUPPRESSION OF OVARY WITH ESTROGEN MAY BE WORTHWHILE. ... PREVENTION OF HEART ATTACKS. ...FAVORED POSITION OF WOMEN IN INCIDENCE OF FATAL MYOCARDIAL INFARCTION, ESTROGEN THERAPY HAS BEEN TRIED AS PROPHYLACTIC MEASURE IN MEN. /ESTROGENS/
For more Therapeutic Uses (Complete) data for HEXESTROL (11 total), please visit the HSDB record page.

Pharmacology

Hexestrol is a synthetic hydrogenated derivative of diethylstilbestrol (DES). Hexestrol exhibits strong affinity for estrogen receptors that are overexpressed in some types of cancers. When conjugated with a neoplastic drug, hexestrol may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors. This agent may also be mutagenic. (NCI04)

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

Mechanism of Action

...INCR IN SYNTHESIS OF VARIOUS TYPES OF RNA & PROTEIN...STIMULATION OF DNA SYNTHESIS... IT IS NOT CLEAR WHETHER PROMINENT...STIMULATION OF RNA SYNTHESIS IS RESULT OF INCR RNA POLYMERASE ACTIVITY, INCR CHROMATIN TEMPLATE ACTIVITY, ALTERED NUCLEAR TRANSPORT PHENOMENA, OR COMBINATIONS THEREOF. /ESTROGENS/
...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/
ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/

Pictograms

Health Hazard

Health Hazard

Other CAS

84-16-2
5635-50-7

Absorption Distribution and Excretion

ENOUGH MATERIAL CAN BE ABSORBED PERCUTANEOUSLY OR BY RESPIRATORY ROUTE TO PRODUCE...EFFECTS. /ESTROGENS/
STUDIES WITH RADIOACTIVE...HEXESTROL...HAVE CONFIRMED...REPORTS THAT...COMPD ARE RAPIDLY ABSORBED INTO ANIMAL BODY AND...EXCRETED IN FECES AND URINE. PROPORTION EXCRETED...IS...70% IN FECES AND 30% IN URINE...
...TRACES OF...HEXESTROL COULD BE FOUND IN TISSUES 24 HR AFTER...ADMIN TO SHEEP AND GOATS... CONTINUED ADMIN...TO FATTENING STOCK MAY LEAD TO... ACCUMULATION IN EDIBLE PARTS OF CARCASS ALTHOUGH EVIDENCE ON THIS SUBJECT IS CONTROVERSIAL.
ESTROGENS USED IN THERAPY ARE, IN GENERAL, READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, & GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS... /ESTROGENS/

Metabolism Metabolites

HEXESTROL YIELDS HEXESTROL-BETA-D-GLUCURONIDE IN RABBIT; JELLINCK PH, BIOCHEM J, 58, 262 (1954). /FROM TABLE/

Wikipedia

Hexestrol

Drug Warnings

HEXESTROL IS CONTRAINDICATED DURING PREGNANCY.
CONTRAINDICATIONS TO...USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ESTROGENS/
IN WOMEN, CHRONIC USE MAY CAUSE SPOTTING OR BREAKTHROUGH VAGINAL BLEEDING; AFTER DISCONTINUATION, WITHDRAWAL BLEEDING USUALLY OCCURS. /ESTROGENS/

Methods of Manufacturing

FROM ANETHOLE HYDROGEN BROMIDE: CAMPBELL ET AL, PROC ROY SOC B128, 253 (1940)...US PATENT 2,357,985 (1944)... BY REDUCTION OF GRIGNARD COMPD WITH COBALTOUS CHLORIDE: KHARASCH ET AL, J AM CHEM SOC 65, 491 (1943).

Analytic Laboratory Methods

HEXESTROL, QUALITATIVE IDENTIFICATION: ULTRAVIOLET & INFRARED SPECTROPHOTOMETRY.
HEXESTROL, OFFICIAL FINAL ACTION, DETERMINATION IN DRUGS (TABLETS): ULTRAVIOLET SPECTROPHOTOMETRY.
DEVELOPMENT OF COMPETITIVE PROTEIN-BINDING & RADIOIMMUNOASSAY METHODS HAS ACCELERATED INVESTIGATION IN THIS & OTHER AREAS (SEE NISWENDER & MIDGLEY, 1970; VANDE WIELE & DYRENFURTH, 1973). COMPARED TO BIOASSAY METHODS, THESE TECHNICS ARE GENERALLY SIMPLER & FASTER. /ESTROGENS/

Clinical Laboratory Methods

ELECTRON CAPTURE GLC DETERMINATION OF HEXESTROL RESIDUES IN BOVINE TISSUES.

Interactions

EFFECTS OF ESTROGENS CAN BE BLOCKED BY INHIBITORS OF RNA SYNTHESIS (DACTINOMYCIN) OR PROTEIN SYNTHESIS (CYCLOHEXIMIDE). /ESTROGENS/
ESTROGENS...INHIBIT ORAL ANTICOAGULANT ACTIVITY... OTHER INTERACTIONS INCL POTENTIATION OF TRICYCLIC ANTIDEPRESSANT ACTIVITY & REDUCTION OF BOTH PYRIDOXINE & FOLIC ACID LEVELS. PHENOBARBITAL INCR METABOLISM OF ESTROGENS... /ESTROGENS/

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Last modified: 08-15-2023
1: Syasina IG, Shved NA. Hexestrol- and nonylphenol-induced differential vitellogenin synthesis in female and male barfin plaice Liopsetta pinnifasciata. Environ Toxicol Pharmacol. 2015 Mar;39(2):597-605. doi: 10.1016/j.etap.2015.01.014. Epub 2015 Feb 2. PubMed PMID: 25682006.
2: Chen X, Ma Y, Chen D, Ma M, Li C. Electrochemical fabrication of polymerized imidazole-based ionic liquid bearing pyrrole moiety for sensitive determination of hexestrol in chicken meat. Food Chem. 2015 Aug 1;180:142-9. doi: 10.1016/j.foodchem.2015.02.038. Epub 2015 Feb 14. PubMed PMID: 25766811.
3: Hu WY, Kang XJ, Zhang C, Yang J, Ling R, Liu EH, Li P. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Apr 15;957:7-13. doi: 10.1016/j.jchromb.2014.02.036. Epub 2014 Mar 2. PubMed PMID: 24636894.
4: Zhu Y, Qin Tan Y, Leung LK. Assessing placental corticotrophin-releasing hormone disruption by hexestrol in a cell model. Environ Toxicol Pharmacol. 2016 Dec;48:197-202. doi: 10.1016/j.etap.2016.10.003. Epub 2016 Oct 12. PubMed PMID: 27816005.
5: Pop AR, Groza I, Miclăuş V, Ciupe S, Muţiu G, Borzan M. The influence of hexestrol diacetate on gametogene function in male rabbit. Rom J Morphol Embryol. 2011;52(1 Suppl):413-7. PubMed PMID: 21424085.
6: Xu Q, Wang M, Yu S, Tao Q, Tang M. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst. 2011 Dec 7;136(23):5030-7. doi: 10.1039/c1an15494j. Epub 2011 Oct 12. PubMed PMID: 21994916.
7: de Oliveira JM, Simões MJ, Mora OA, Simões RS, Oliveira-Filho RM, Oliveira PB, Baracat EC, Soares JM Jr. Effects of hexestrol on mouse ovarian morphology and ovulation. Maturitas. 2008 Jun 20;60(2):153-7. doi: 10.1016/j.maturitas.2008.05.002. Epub 2008 Jun 17. PubMed PMID: 18562135.
8: Tobioka H, Kawashima R. Hexestrol residues and metabolites in the tissues of wethers injected with hexestrol dicaprylate or hexestrol. J Anim Sci. 1985 Feb;60(2):511-8. PubMed PMID: 2985528.
9: Liehr JG, Ballatore AM, Dague BB, Ulubelen AA. Carcinogenicity and metabolic activation of hexestrol. Chem Biol Interact. 1985 Oct;55(1-2):157-76. PubMed PMID: 2998630.
10: Nong S, Lin F, Huang X, Yuan D. Preparation of a stir bar sorptive extraction coating based on molecularly imprinted polymer and its application in the extraction of dienestrol and hexestrol in complicated samples. Se Pu. 2012 Nov;30(11):1133-42. PubMed PMID: 23451515.
11: Sakakibara Y, Oda T, Hirata A, Matsuhashi M, Sato Y. Effect of meso-hexestrol, a synthetic estrogen, on S-tubulin. Chem Pharm Bull (Tokyo). 1990 Dec;38(12):3419-22. PubMed PMID: 1965496.
12: George MJ, Marjanovic L, Williams DB. Picogram-level quantification of some growth hormones in bovine urine using mixed-solvent bubble-in-drop single drop micro-extraction. Talanta. 2015 Nov 1;144:445-50. doi: 10.1016/j.talanta.2015.06.070. Epub 2015 Jul 2. PubMed PMID: 26452846.
13: Tobioka H, Kawashima R. Gas-liquid chromatographic determination of hexestrol residues in adipose tissue. J Assoc Off Anal Chem. 1981 May;64(3):709-13. PubMed PMID: 6263853.
14: Sakakibara Y, Hasegawa K, Oda T, Saitô H, Kodama M, Hirata A, Matsuhashi M, Sato Y. Effects of synthetic estrogens, (R,R)-(+)-, (S,S)-(-)-, dl- and meso-hexestrol stereoisomers on microtubule assembly. Biochem Pharmacol. 1990 Jan 1;39(1):167-72. PubMed PMID: 2153376.
15: Zablocki JA, Katzenellenbogen JA, Carlson KE, Norman MJ, Katzenellenbogen BS. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted hexestrol derivatives. J Med Chem. 1987 May;30(5):829-38. PubMed PMID: 3033242.
16: Li L, Su M, Shi X, Wang Y, Wang M, He J. [Determination of estrogen residues in drinking water by on-line solid phase extraction based on sol-gel technique coupled with high performance liquid chromatography]. Se Pu. 2014 Feb;32(2):194-7. Chinese. PubMed PMID: 24822457.
17: Feil V, Aschbacher PW, Lamoureaux CH, Mansager ER. Carbon-14-labeled diethylstilbestrol synthesis by the McMurry method: concurrent formation of hexestrol. Science. 1977 Nov 4;198(4316):510-1. PubMed PMID: 910142.
18: Ouellet R, Rousseau J, Brasseur N, van Lier JE, Diksic M, Westera G. Synthesis, receptor binding, and target-tissue uptake of carbon-11 labeled carbamate derivatives of estradiol and hexestrol. J Med Chem. 1984 Apr;27(4):509-13. PubMed PMID: 6323712.
19: Kubista E, Grünberger W, Wolf G. [The effect of hexestrol on the breast in climacteric women (author's transl)]. Wien Med Wochenschr. 1979 Jan 15;129(1):16-9. German. PubMed PMID: 419761.
20: Katzenellenbogen JA, Myers HN, Johnson HJ Jr, kempton RJ, Carlson KE. Estrogen photoaffinity labels. 1. Chemical and radiochemical synthesis of hexestrol diazoketone and azide derivatives; photochemical studies in solution. Biochemistry. 1977 May 3;16(9):1964-70. PubMed PMID: 870033.

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